molecular formula C18H17N3O4 B2484580 2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922950-41-2

2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2484580
CAS No.: 922950-41-2
M. Wt: 339.351
InChI Key: REILBVSIJLYCGJ-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with 2-methyl-3-nitroaniline, which undergoes acylation with 3-(2-oxopyrrolidin-1-yl)benzoic acid. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Reduction: The major product of the reduction of the nitro group would be 2-methyl-3-amino-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyrrolidinone moiety might interact with biological macromolecules through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitroaniline: A precursor in the synthesis of the target compound.

    3-(2-oxopyrrolidin-1-yl)benzoic acid: Another precursor used in the synthesis.

    N-(2-oxopyrrolidin-1-yl)benzamide: A structurally similar compound lacking the nitro and methyl groups.

Uniqueness

2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the combination of functional groups it possesses. The presence of both a nitro group and a pyrrolidinone ring in the same molecule can lead to unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-15(7-3-8-16(12)21(24)25)18(23)19-13-5-2-6-14(11-13)20-10-4-9-17(20)22/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REILBVSIJLYCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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